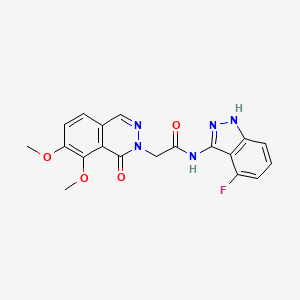
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a phthalazinone core and an indazole moiety, suggests it may have interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indazole Moiety: This step often involves the coupling of the phthalazinone core with an indazole derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Final Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The phthalazinone core and indazole moiety may interact with different biological pathways, leading to various pharmacological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures, such as 1-oxo-1,2-dihydrophthalazine derivatives.
Indazole Derivatives: Compounds with similar indazole moieties, such as 4-fluoro-2H-indazole derivatives.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide lies in its combined structure, which may confer unique biological activities and therapeutic potential not seen in other similar compounds.
Eigenschaften
Molekularformel |
C19H16FN5O4 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(4-fluoro-1H-indazol-3-yl)acetamide |
InChI |
InChI=1S/C19H16FN5O4/c1-28-13-7-6-10-8-21-25(19(27)15(10)17(13)29-2)9-14(26)22-18-16-11(20)4-3-5-12(16)23-24-18/h3-8H,9H2,1-2H3,(H2,22,23,24,26) |
InChI-Schlüssel |
GUFJZIKXGKUHEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NNC4=C3C(=CC=C4)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-hydroxyethyl)-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12175006.png)
![4-{[4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12175017.png)
![1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12175029.png)
![Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B12175035.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12175037.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12175047.png)
![6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12175049.png)

![N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12175057.png)


![N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12175080.png)
![3,4-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175087.png)
